2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the chromenopyrrole-dione class. Its core structure comprises a fused chromene-pyrrole ring system with two ketone groups at positions 3 and 7. Key structural features include:
- A 4-isopropylphenyl group at position 1, enhancing lipophilicity and steric bulk.
This compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (yields: 43–86%) .
Properties
Molecular Formula |
C30H29NO5 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H29NO5/c1-18(2)20-10-12-21(13-11-20)27-26-28(32)22-7-5-6-8-23(22)36-29(26)30(33)31(27)16-15-19-9-14-24(34-3)25(17-19)35-4/h5-14,17-18,27H,15-16H2,1-4H3 |
InChI Key |
APPJJSWSXOKKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
General Procedure ():
-
Imine Formation : 4-(Propan-2-yl)benzaldehyde (2, 0.01 mol) and 2-(3,4-dimethoxyphenyl)ethylamine (3, 0.011 mol) are stirred in dry ethanol (10–15 mL) at 40°C for 20 minutes.
-
Cyclization : Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1, 0.01 mol) is added, followed by acetic acid (1 mL). The mixture is refluxed at 80°C for 20 hours.
-
Isolation : The product precipitates upon cooling and is crystallized from ethanol (yield: 70–86%, purity >95% by HPLC).
Key Data:
| Component | Role | Optimal Equivalents |
|---|---|---|
| Methyl dioxobutanoate (1) | Electrophilic carbonyl | 1.0 |
| 4-Isopropylbenzaldehyde (2) | Aryl aldehyde | 1.1 |
| 2-(3,4-Dimethoxy)ethylamine | Nucleophilic amine | 1.1 |
Mechanistic Insight : The reaction proceeds via imine formation, Michael addition, and acid-catalyzed cyclodehydration.
Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine
The amine precursor is synthesized from 3,4-dimethoxyphenylacetonitrile via catalytic hydrogenation:
Steps ():
-
Nitrile Preparation :
-
3,4-Dimethoxybenzaldehyde reacts with malononitrile in ethanol/KF·2H₂O to yield 3,4-dimethoxyphenylacetonitrile (82% yield).
-
-
Reduction to Amine :
-
The nitrile is hydrogenated over Raney Ni (H₂, 60 psi, 80°C) in methanol to produce 2-(3,4-dimethoxyphenyl)ethylamine (89% yield).
-
Characterization Data:
-
Nitrile : m.p. 63–65°C; IR (KBr): 2245 cm⁻¹ (C≡N).
-
Amine : ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 3H, Ar-H), 3.88 (s, 6H, OCH₃), 2.75 (t, 2H, CH₂NH₂), 1.75 (br s, 2H, NH₂).
Alternative Post-Functionalization Strategies
For cases where the primary amine is unavailable, the chromeno-pyrrole core is modified via:
A. N-Alkylation ():
-
Core Synthesis : Prepare 1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione using 4-isopropylbenzaldehyde and methylamine.
-
Alkylation : React the core with 2-(3,4-dimethoxyphenyl)ethyl bromide (K₂CO₃, DMF, 80°C, 12 h; yield: 65%).
B. Chan–Evans–Lam Coupling ():
-
Borylation : Introduce a boronic ester at the C2 position using Pd(OAc)₂ and bis(pinacolato)diboron.
-
Cross-Coupling : React with 2-(3,4-dimethoxyphenyl)ethyl iodide (Cu(OAc)₂, pyridine, 90°C; yield: 58%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Multicomponent | 70–86 | >95 | One-pot, no chromatography |
| Post-Alkylation | 65 | 90 | Flexibility in amine substitution |
| Cross-Coupling | 58 | 88 | Tolerance for sensitive functional groups |
Critical Note : The multicomponent method is preferred for scalability, while post-functionalization offers modularity for analog synthesis.
Optimization Challenges
-
Amine Stability : 2-(3,4-Dimethoxyphenyl)ethylamine is prone to oxidation; use of inert atmosphere (N₂/Ar) is critical.
-
Byproduct Formation : Excess acetic acid in cyclization lowers yields; optimal acid volume is 1 mL per 0.01 mol substrate.
-
Solvent Choice : Ethanol outperforms DMF or THF in crystallization efficiency (recovery: 85% vs. 60–70%).
Scalability and Industrial Relevance
Chemical Reactions Analysis
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various functionalized derivatives of the original compound.
Scientific Research Applications
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which vary in substituents at positions 1 (aryl) and 2 (alkyl/functionalized alkyl). Below is a systematic comparison:
Key Comparative Insights
Substituent Effects on Reactivity and Yield
- Electron-donating groups (e.g., methoxy in the target compound) enhance reaction efficiency with aryl aldehydes, requiring shorter heating times (~15–20 min) compared to electron-withdrawing substituents .
- Bulky substituents (e.g., isopropyl in the target compound) may reduce yields due to steric hindrance during cyclization, as seen in analogs with allyl/benzyl groups (yields: 43–52%) .
4-isopropylphenyl enhances lipophilicity (logP ~4.5 estimated), favoring membrane permeability, as observed in analogs with halogenated aryl groups .
Spectral and Analytical Trends
- IR spectra consistently show strong C=O stretches at ~1700–1650 cm⁻¹ across all analogs, confirming the dione backbone .
- NMR signals for aromatic protons in the target compound’s 3,4-dimethoxyphenyl group are expected at δ 6.5–7.0, similar to trimethoxyphenyl analogs (δ 6.67 in ).
Functionalization Potential Unlike 2-(2-hydroxyethyl) derivatives, the target compound lacks hydroxyl groups, reducing susceptibility to phase II metabolism (e.g., glucuronidation) . The dimethylaminoethyl substituent in analogs (e.g., 631866-46-1) introduces basicity (pKa ~8.5), whereas the target compound’s neutral substituents may favor passive diffusion .
Biological Activity
The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.6 g/mol. The structural complexity arises from its chromeno-pyrrole framework, which is known to contribute to various biological activities.
Antifungal Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antifungal properties. For instance, derivatives of 1H-indole and azole compounds have shown significant activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard treatments like fluconazole . While direct data on the specific compound is limited, the structural similarities suggest potential antifungal efficacy.
Antioxidant Properties
Compounds containing methoxy-substituted phenyl groups are often associated with antioxidant activities. The presence of these groups may enhance the ability to scavenge free radicals, thus providing protective effects against oxidative stress . This property is crucial in mitigating cellular damage linked to various diseases.
Cytotoxicity and Selectivity
In evaluating the safety profile of similar compounds, cytotoxicity assays on human cell lines have been employed. For example, studies on related structures showed varying degrees of cytotoxicity against human fetal lung fibroblast cells (MRC-5), indicating that modifications in the chemical structure can significantly influence biological activity and selectivity .
The proposed mechanisms by which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis and metabolic pathways.
- Interaction with Cellular Targets : The chromeno-pyrrole framework may facilitate interactions with cellular receptors or enzymes, altering signaling pathways that lead to antifungal or cytotoxic effects.
Study 1: Antifungal Efficacy
A recent study synthesized various derivatives based on the chromeno-pyrrole structure and evaluated their antifungal activity against Candida albicans. The results indicated that certain modifications led to enhanced potency compared to fluconazole, with some compounds achieving MIC values as low as 0.00035 µg/mL .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, derivatives were tested against MRC-5 cells. The results demonstrated a selective toxicity profile where some compounds exhibited significant cytotoxic effects at higher concentrations while maintaining lower toxicity levels at therapeutic doses .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically employs multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under basic or acidic conditions. For example:
- Step 1 : Condensation of 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with substituted benzaldehydes to form a chromeno-pyrrole core .
- Step 2 : Introduction of the 3,4-dimethoxyphenethyl and isopropylphenyl groups via nucleophilic substitution or alkylation .
- Key intermediates : Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate and functionalized aryl aldehyde derivatives.
Methodological Tip : Use HPLC (>95% purity) and NMR to validate intermediates. Optimize solvent choice (e.g., DMF or ethanol) to enhance cyclization efficiency .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Critical parameters include:
- Temperature : 60–80°C for aldehydes with electron-withdrawing groups; 25–40°C for electron-donating groups .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organometallic catalysts (e.g., Pd/C) improve cyclization efficiency .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while ethanol minimizes side reactions .
Data-Driven Example :
| Condition | Yield Range | Purity |
|---|---|---|
| DMF, 70°C, 2 h | 70–86% | >95% |
| Ethanol, 40°C, 4 h | 43–65% | 85–90% |
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
- Structural Confirmation :
- NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.2–3.8 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., ~500–550 g/mol) and detect impurities .
- Purity Assessment : Use reverse-phase HPLC with UV detection at 254 nm .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
- Experimental Design :
- Standardize assays (e.g., IC₅₀ measurements using MTT for cytotoxicity) .
- Control variables: Cell line specificity (e.g., HeLa vs. MCF-7), solvent (DMSO concentration ≤0.1%) .
- Case Study : Discrepancies in anti-inflammatory activity may arise from substituent effects. For example, 3,4-dimethoxy groups enhance COX-2 inhibition, while isopropylphenyl substituents may reduce solubility, affecting bioavailability .
Basic: What in vitro assays are recommended for initial biological screening?
- Anticancer : MTT assay (48–72 h exposure) .
- Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA .
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Substituent Modifications :
- Replace 3,4-dimethoxy groups with trifluoromethyl to enhance lipophilicity and target binding .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the isopropylphenyl ring to modulate electron density .
- Key Finding : Derivatives with fluoro substituents at position 7 show 3× higher cytotoxicity in HT-29 cells compared to parent compound .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or tubulin .
- Biochemical Assays :
- Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
- Surface plasmon resonance (SPR) for real-time binding kinetics with target proteins .
Basic: What derivatization strategies are feasible for generating a compound library?
- Diversity-Oriented Synthesis : Vary primary amines (27 examples) and aryl aldehydes (26 examples) in multicomponent reactions .
- Post-Synthetic Modifications :
- Mitsunobu reaction to introduce hydroxyl groups.
- Pd-mediated cross-coupling for aryl halide functionalization .
Advanced: How can computational modeling enhance understanding of its 3D structure and reactivity?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites for functionalization .
- MD Simulations : Simulate binding dynamics with DNA topoisomerase II (e.g., 50 ns trajectories in GROMACS) .
Basic: What stability considerations are critical for handling this compound in experimental settings?
- Storage : -20°C under argon; avoid light exposure due to chromophore degradation .
- Solution Stability : Use freshly prepared DMSO stock solutions (<1 week old) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
